Scientific Field: Green Chemistry
Summary of Application: Allylbenzene derivatives are used in laccase-based biocatalytic reactions.
Methods of Application: The laccase-catalyzed oxidation of allylbenzene derivatives has been tested with and without mediators.
Results or Outcomes: Two pathways were observed; oxidation of both allylic alcohol intermediates could either lead to the corresponding α,β-unsaturated carbonyl compound, or the corresponding benzaldehyde derivative by oxidative cleavage.
Scientific Field: Organic Chemistry
Summary of Application: Allylbenzene is used in the synthesis of alkylbenzenes via the alkylation of benzene using α-olefin dimers.
Results or Outcomes: Under the optimal reaction conditions, the conversion of the C6 α-olefin dimer was 100% and the selectivity toward the mono alkylbenzene product was 91.0%.
Summary of Application: Allylbenzene is used in the electrochemical generation of carbanions, which enables isomerizing allylation and allenylation of aldehydes with alkenes and alkynes.
Methods of Application: The reaction involves the use of a hydrogen evolution reaction (HER) to generate a carbanion from weakly acidic sp3C−H bonds under mild reaction conditions.
Results or Outcomes: The cathodically generated carbanion reverses the typical reaction selectivity to afford unconventional isomerizing allylation and allenylation products.
Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.
Scientific Field: Food Chemistry
Summary of Application: Allylbenzenes such as methylchavicol, safrole, and eugenol are the main ingredients of several essential oils found in plants in tropical areas.
Summary of Application: Allylbenzene is used in green microwave-assisted synthesis.
Allylbenzene is an organic compound with the molecular formula C₉H₁₀, characterized by a benzene ring attached to an allyl group. It appears as a colorless liquid and has a sweet, floral aroma. The compound is primarily used in the synthesis of various chemicals and as a precursor in organic reactions. Its structure consists of a propene unit (the allyl group) bonded to a phenyl group, making it an important building block in organic synthesis and industrial applications.
Allylbenzene itself does not have a well-defined mechanism of action in biological systems. However, its role lies in understanding the reactivity and functionalization of the allylbenzene skeleton present in many bioactive phenylpropanoids. Studying how allylbenzene reacts with other molecules can inform the mechanisms by which these natural products exert their effects [].
Allylbenzene exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role in the biosynthesis of certain natural products. Additionally, it shows promise in cancer research due to its ability to induce apoptosis in specific cancer cell lines. Its derivatives are often evaluated for their pharmacological effects.
Allylbenzene can be synthesized through various methods:
Allylbenzene finds applications across multiple fields:
Research on allylbenzene's interactions has revealed its potential effects when combined with various substances:
Several compounds share structural similarities with allylbenzene. Below are some notable examples:
Compound | Structure | Key Characteristics |
---|---|---|
Styrene | C₈H₈ | A simple vinyl compound used in plastics. |
Benzyl Alcohol | C₇H₈O | An aromatic alcohol with diverse applications. |
1,2-Dihydroxypropane | C₃H₈O₂ | A diol used in various chemical syntheses. |
Allylbenzene is unique due to its combination of an allylic double bond and an aromatic ring, which allows it to participate in a wide range of
Flammable;Health Hazard